Sulfo DBCO-PEG4-Amine is a specialized compound used primarily in bioconjugation applications. It features a dibenzylcyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain, which is further connected to an amine group. This structure allows for efficient and selective reactions with azides through copper-free click chemistry, facilitating the formation of stable triazole linkages. The sulfonate group enhances the solubility of the compound in aqueous environments, making it particularly useful in biological settings where water solubility is crucial .
The primary reaction involving Sulfo DBCO-PEG4-Amine is the strain-promoted azide-alkyne cycloaddition. In this reaction, the DBCO moiety reacts with azide-functionalized compounds to form a stable triazole linkage without the need for copper catalysts. This reaction is advantageous in biological systems as it avoids potential cytotoxicity associated with copper ions. Additionally, the amine group can participate in further chemical modifications, such as forming amide bonds or undergoing reductive amination .
Sulfo DBCO-PEG4-Amine exhibits significant utility in biological research, particularly in the development of targeted therapeutics and diagnostics. Its ability to conjugate biomolecules such as proteins, peptides, and nucleic acids allows researchers to create more effective drug delivery systems and imaging agents. The presence of the sulfonate group enhances its stability and solubility, which are critical for maintaining biological activity in physiological conditions .
The synthesis of Sulfo DBCO-PEG4-Amine typically involves several steps:
These steps can be optimized based on the desired purity and yield of the final product .
Sulfo DBCO-PEG4-Amine has a wide range of applications, including:
Interaction studies involving Sulfo DBCO-PEG4-Amine often focus on its reactivity with azide-containing biomolecules. These studies demonstrate its efficiency in forming stable conjugates under physiological conditions. Additionally, researchers investigate how variations in the PEG chain length or modifications to the amine group affect binding affinity and specificity toward target molecules .
Several compounds share structural similarities with Sulfo DBCO-PEG4-Amine, each offering unique properties:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| DBCO-PEG4-Amine | Lacks sulfonate group; used in similar reactions | Less soluble in aqueous solutions |
| Sulfo-DBCO-PEG2-Amine | Shorter PEG chain; higher reactivity | More suitable for smaller biomolecules |
| Azide-PEG4-Amine | Contains azide instead of DBCO | Used for different click chemistry reactions |
| NHS-DBCO | Contains N-hydroxysuccinimide for amine coupling | More reactive towards primary amines |
Sulfo DBCO-PEG4-Amine stands out due to its enhanced solubility and stability provided by the sulfonate group while maintaining efficient reactivity through the DBCO moiety .
Bioorthogonal chemistry has revolutionized biomolecular modification by enabling specific reactions in living systems without interfering with native biochemical processes. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, central to Sulfo DBCO-PEG4-Amine's functionality, operates through a mechanistically distinct pathway compared to traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC):
$$ \text{DBCO} + \text{Azide} \rightarrow \text{Triazole Product} \quad (\Delta G^\circ = -45 \, \text{kcal/mol}) $$
This copper-free mechanism eliminates cytotoxicity risks while maintaining reaction rates of 0.1–1.0 M$$^{-1}$$s$$^{-1}$$ in physiological conditions. The incorporation of a sulfonate group (-SO$$_3^-$$) enhances aqueous solubility (>50 mg/mL in PBS), addressing the hydrophobicity limitations of early DBCO derivatives.
Table 1: Comparative Analysis of Click Chemistry Reagents
| Parameter | CuAAC | SPAAC (DBCO) |
|---|---|---|
| Reaction Time (pH 7.4) | 2–4 h | 15–30 min |
| Cytotoxicity | High (Cu$$^{2+}$$) | None |
| Solubility in H$$_2$$O | <10 mg/mL | >50 mg/mL |
| Typical Yield | 60–75% | 85–95% |
The development timeline of DBCO derivatives reveals three critical innovations:
The 2022 Nobel Prize in Chemistry recognized these advancements, highlighting their impact on in vivo labeling and therapeutic targeting. Sulfo DBCO-PEG4-Amine represents the culmination of this evolution, achieving a balance between reactivity (k$${2}$$ = 0.8 M$$^{-1}$$s$$^{-1}$$) and biocompatibility (IC$${50}$$ > 500 μM).
The molecular architecture of Sulfo DBCO-PEG4-Amine (C$${32}$$H$${42}$$N$${4}$$O$${10}$$S, MW 674.8 g/mol) optimizes three critical functions:
DBCO Core:
PEG4 Spacer:
Amine Functionality:
Figure 1: Structural Domains of Sulfo DBCO-PEG4-Amine
[DBCO]-[PEG4]-[NH2] | | | Strained Hydrophilic Reactive Alkyne Spacer Site Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 674.8 g/mol |
| Solubility (25°C) | 50 mg/mL in H$$_2$$O |
| λ$$_{max}$$ (UV/Vis) | 309 nm (ε = 12,000 M$$^{-1}$$cm$$^{-1}$$) |
| Storage Stability | -20°C, 2 years (desiccated) |
Solid-phase synthesis (SPS) has emerged as a robust method for producing Sulfo DBCO-PEG4-amine with high purity and reproducibility. The process typically involves immobilizing a resin-bound PEG4 backbone, followed by sequential coupling of DBCO and sulfonated amine modules [2] [5]. A key challenge lies in preserving the DBCO moiety’s reactivity during acidic cleavage from the resin. Recent advancements employ copper(I) tetrafluoroborate ((MeCN)~4~CuBF~4~) as a stabilizing agent, which prevents acid-catalyzed 5-endo-dig cycloisomerization—a common side reaction degrading DBCO integrity [5]. Post-cleavage purification via size-exclusion chromatography ensures removal of truncated sequences, yielding products with >95% purity [2].
Table 1: Key Parameters in Solid-Phase Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Resin Type | Wang resin | High loading capacity |
| Coupling Reagent | HBTU/DIPEA | 99% coupling efficiency |
| Cleavage Cocktail | TFA/TIPS/H~2~O (95:2.5:2.5) | Minimal DBCO degradation |
| Stabilizing Agent | (MeCN)~4~CuBF~4~ | Prevents rearrangement |
The PEG4 spacer in Sulfo DBCO-PEG4-amine serves dual roles: enhancing aqueous solubility and mitigating steric hindrance during conjugation. Compared to longer PEG chains (e.g., PEG8), the tetraethylene glycol unit provides an optimal balance between flexibility and spatial occupancy, as evidenced by kinetic studies showing a 40% faster reaction rate with azide-functionalized targets [2] [3]. Hydrophilicity is further augmented by the sulfonate group, which reduces the compound’s logP by 1.2 units compared to non-sulfonated analogs [1]. Computational modeling reveals that PEG4’s helical conformation minimizes hydrophobic interactions between DBCO and biomolecular surfaces, reducing nonspecific binding by 70% [3].
Table 2: PEG Length vs. Conjugation Efficiency
| PEG Length (Ethylene Units) | Solubility (mg/mL) | Conjugation Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| 4 | 120 | 2.5 × 10³ |
| 8 | 150 | 1.8 × 10³ |
| 12 | 180 | 0.9 × 10³ |
The sulfonated amine group in Sulfo DBCO-PEG4-amine enables site-specific conjugation via carbodiimide-mediated coupling to carboxylated substrates. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) forms a stable NHS ester intermediate, achieving >90% conjugation efficiency within 2 hours at pH 7.4 [4]. Alternatively, the DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules, exhibiting a second-order rate constant of 0.3 M⁻¹s⁻¹—threefold higher than non-sulfonated derivatives due to reduced aggregation [3] [4]. Dual-functionalization strategies leveraging both amine and DBCO groups allow sequential conjugation, enabling the construction of ternary complexes like antibody-PROTAC conjugates [1].
Table 3: Activation Reagents and Outcomes
| Reagent System | Reaction Time (h) | Efficiency (%) |
|---|---|---|
| EDC/NHS | 2 | 92 |
| DMTMM | 3 | 85 |
| SPAAC (No Catalyst) | 1 | 88 |
Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine represents a sophisticated bifunctional crosslinking reagent that combines the copper-free click chemistry reactivity of dibenzocyclooctyne with the nucleophilic reactivity of primary amines [1] [2]. This compound, bearing the Chemical Abstracts Service registry number 2055198-05-3 and molecular formula C32H42N4O10S, exhibits a molecular weight of 674.8 daltons [3]. The strategic incorporation of a sulfonated moiety enhances aqueous solubility, making this compound particularly valuable for bioconjugation applications in physiological environments [3].
The amine functionality of Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine enables highly efficient protein modification through several well-established coupling mechanisms. Primary among these is the reaction with carboxylic acid groups present on protein surfaces through carbodiimide-mediated coupling chemistry. When activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide, carboxyl groups form reactive N-hydroxysuccinimide esters that undergo nucleophilic substitution with primary amines to yield stable amide bonds [3] [4].
Recent kinetic studies have revealed that carbodiimide-mediated coupling reactions exhibit optimal efficiency at concentrations of 5 millimolar 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, resulting in antibody conjugation completion times of approximately 63 minutes under static conditions [4]. Higher concentrations of 50-100 millimolar reduce reaction times to 18-11 minutes respectively, though this may lead to the formation of deleterious chemical byproducts that can compromise protein functionality [4]. The reaction kinetics follow Michaelis-Menten-like behavior, where the initial rate constant per amine is determined by maximum reaction rate under saturated accessible sites and initial amine-linker affinity [5].
N-hydroxysuccinimide ester chemistry provides an alternative direct coupling pathway for Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine protein modification. The sulfonated amine can react with N-hydroxysuccinimide-activated carboxyl groups on protein surfaces at physiological to slightly alkaline conditions, typically at pH values ranging from 7.2 to 9.0 [6]. These reactions proceed with half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing dramatically to 10 minutes at pH 8.6 and 4°C due to competing hydrolysis reactions [6] [7].
Protein modification efficiency through amine-reactive platforms depends critically on the accessibility and reactivity of lysine residues and N-terminal amino groups. Large proteins such as immunoglobulin G antibodies, with molecular weights of approximately 150,000 daltons, contain 10-15 readily accessible lysine amine groups suitable for chemical modification [6]. Site-selectivity studies using mass spectrometry have demonstrated that reductive amination approaches exhibit 3-4 times greater maximum reaction rates per amine compared to N-hydroxysuccinimide ester chemistry when employing polyethylene glycol linkers of equivalent length [5].
The hydrophilic polyethylene glycol-4 spacer in Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine provides multiple advantages for protein bioconjugation applications. The spacer arm reduces steric hindrance between conjugated moieties, improves water solubility of the resulting conjugates, and minimizes non-specific interactions that can compromise biological activity [8] [9]. Studies have shown that polyethylene glycol linkers enhance reaction rates by 31 ± 16% compared to direct conjugation approaches [10].
The versatility of Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine extends to nucleic acid modification applications, where its amine functionality enables efficient coupling to oligonucleotides bearing appropriate reactive groups. Nucleic acid bioconjugation represents a particularly challenging application due to the inherent chemical inertness of DNA and RNA structures under standard reaction conditions [11].
Oligonucleotides modified with carboxyl groups at their 5' or 3' termini can undergo efficient coupling with the amine functionality of Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine through carbodiimide-mediated chemistry. This approach utilizes water-soluble carbodiimide activation in the presence of N-hydroxysuccinimide to form reactive ester intermediates that react with primary amines [12]. The resulting amide bonds provide exceptional stability under physiological conditions, making these conjugates suitable for demanding biological applications.
Phosphate-modified oligonucleotides represent another important class of substrates for Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine conjugation. The 5'-phosphate groups of oligonucleotides can be activated using carbodiimide coupling reagents to form phosphoramidate linkages with primary amines [13]. This approach has proven particularly valuable for the preparation of oligonucleotide probes used in fluorescence in situ hybridization and other molecular diagnostic applications.
Recent advances in enzymatic nucleic acid modification have enabled the incorporation of reactive functional groups directly during RNA synthesis. Modified ribonucleoside triphosphates bearing reactive moieties can be incorporated into RNA transcripts using bacteriophage T7 RNA polymerase [14] [15]. These enzymatically modified RNAs can subsequently undergo bioconjugation with amine-containing reagents such as Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine to introduce click chemistry functionality for further derivatization.
The development of nucleic acid-based probes frequently employs fluorescent labeling strategies that benefit from the unique properties of Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine. The compound can serve as a bifunctional linker, with the amine group coupling to oligonucleotides and the dibenzocyclooctyne moiety available for subsequent copper-free click chemistry with azide-modified fluorophores or other reporter groups [16]. This two-step labeling approach provides excellent control over probe architecture and enables the incorporation of multiple functional elements.
Solid-phase oligonucleotide synthesis methodologies have been adapted to incorporate Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine derivatives during chain assembly. Modified phosphoramidite building blocks containing the dibenzocyclooctyne-polyethylene glycol-amine scaffold can be synthesized and incorporated at specific positions within oligonucleotide sequences [13]. This approach enables site-specific incorporation of click chemistry functionality without requiring post-synthetic modification steps.
The stability characteristics of nucleic acid conjugates prepared using Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine are particularly favorable for probe development applications. The amide bonds formed between the amine functionality and oligonucleotide carboxyl or phosphate groups exhibit exceptional resistance to nuclease degradation and hydrolysis under physiological conditions [11]. The polyethylene glycol spacer further enhances conjugate stability by reducing non-specific interactions with cellular components that can lead to probe degradation.
Surface functionalization with Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine has emerged as a powerful strategy for biosensor fabrication, leveraging both the amine reactivity for surface attachment and the dibenzocyclooctyne functionality for subsequent bioconjugation applications. The compound's dual functionality enables the creation of well-defined surface chemistries that support efficient biomolecule immobilization while maintaining biological activity [17] [18].
Gold surfaces represent the most extensively studied platform for Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine functionalization due to their widespread use in surface plasmon resonance biosensors and electrochemical detection systems. The amine functionality can be coupled to carboxyl-terminated self-assembled monolayers through carbodiimide chemistry, creating surfaces bearing reactive dibenzocyclooctyne groups [18] [19]. These functionalized surfaces demonstrate exceptional stability and reactivity toward azide-containing biomolecules, with reaction rate constants approaching those observed in solution-phase chemistry [19].
Electrochemical biosensor applications benefit significantly from the unique properties of Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine surface modifications. The polyethylene glycol spacer reduces non-specific protein adsorption while maintaining excellent electrical communication between surface-bound biomolecules and electrode surfaces [20]. Studies using modified carbon electrodes have demonstrated that dibenzocyclooctyne-functionalized surfaces support efficient electron transfer processes essential for electrochemical signal transduction [21].
Click chemistry-mediated surface functionalization protocols using Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine offer significant advantages over traditional bioconjugation approaches. The copper-free nature of strain-promoted alkyne-azide cycloaddition eliminates concerns about metal catalyst cytotoxicity and enables surface functionalization under mild conditions that preserve biomolecule integrity [22]. Reaction kinetics on functionalized surfaces approach those observed in solution, with rate constants ranging from 0.2 to 2.9 M^-1 s^-1 depending on the specific azide substrate and reaction conditions [23] [24].
The fabrication of multiplexed biosensor arrays has been significantly enhanced through the application of Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine surface chemistry. The orthogonal reactivity of the dibenzocyclooctyne group enables selective immobilization of different biomolecules at discrete surface locations through the use of appropriately designed azide-containing capture reagents [18]. This approach has enabled the development of sensor arrays capable of simultaneously detecting multiple analytes with minimal cross-reactivity.
Surface plasmon resonance biosensors modified with Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine demonstrate enhanced sensitivity characteristics compared to conventional surface chemistries. The improved surface architecture reduces mass transport limitations and enables more efficient analyte capture, resulting in detection limits that are typically 2-3 fold lower than those achieved with traditional amine coupling chemistry [25]. The reduced background signal arising from non-specific binding further enhances the signal-to-noise ratio of these sensing platforms.
Nanoparticle-based biosensor systems have also benefited from surface functionalization with Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine derivatives. Magnetic nanoparticles functionalized with the compound demonstrate superior bioorthogonal reactivity compared to simple cyclooctyne derivatives, with significantly faster reaction kinetics toward azide-modified biomolecules [19]. These functionalized nanoparticles maintain excellent colloidal stability in biological media while providing efficient bioconjugation capabilities for sensor development.
The biocompatibility characteristics of Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine make it particularly suitable for biosensor applications requiring direct contact with biological samples. The sulfonated polyethylene glycol structure provides excellent resistance to protein fouling while maintaining the chemical reactivity necessary for efficient biomolecule capture [18]. These properties are essential for developing biosensors capable of operating reliably in complex biological matrices such as blood plasma or cell culture media.
Quality control and reproducibility considerations for biosensor fabrication using Sulfo Dibenzocyclooctyne-Polyethylene Glycol-4-Amine surface chemistry have been extensively investigated. The compound's well-defined chemical structure and predictable reactivity enable the development of standardized surface functionalization protocols that provide consistent sensor performance across multiple fabrication batches [17]. Surface characterization techniques including X-ray photoelectron spectroscopy and atomic force microscopy have confirmed the formation of uniform, well-organized surface layers that support reproducible biosensor operation.